6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17910286
Molecular Formula: C17H21N5O2S2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N5O2S2 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 6-(3,4-dimethylphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H21N5O2S2/c1-11-6-7-13(9-12(11)2)16-20-22-15(18-19-17(22)25-16)14-5-4-8-21(10-14)26(3,23)24/h6-7,9,14H,4-5,8,10H2,1-3H3 |
| Standard InChI Key | LUJPQNWQAVQJKE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C |
Introduction
The compound 6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl] triazolo[3,4-b] thiadiazole is a complex organic molecule featuring a triazole-thiadiazole core structure. This compound incorporates both a piperidine moiety and a dimethylphenyl group, contributing to its unique chemical properties. The molecular formula and weight are not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 406.5 g/mol based on similar compounds.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps, requiring careful optimization of reaction conditions to achieve high yields and purity. The triazole and thiadiazole rings can undergo various chemical transformations such as nucleophilic substitutions and cyclization reactions. The presence of the methylsulfonyl group enhances electrophilicity, allowing for further functionalization.
Biological Activities and Applications
Compounds containing the triazole-thiadiazole framework exhibit significant biological activities, including potential anticancer and antimicrobial effects. The specific compound 6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl] triazolo[3,4-b] thiadiazole may demonstrate activities related to cell proliferation and inflammation due to its ability to bind selectively to certain enzymes and receptors.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl] triazolo[3,4-b] thiadiazole. A comparison highlights its unique features:
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